Desonide-21-aldehyde-13C3 is a derivative of desonide, a low-potency topical corticosteroid primarily used to treat skin conditions like eczema and dermatitis. This compound is characterized by the addition of a carbon-13 isotope at the 21 position and an aldehyde functional group, which may influence its pharmacological properties and metabolic pathways. The development and synthesis of this compound are significant in pharmaceutical research, particularly in enhancing the efficacy and safety profiles of topical corticosteroids.
Source: Desonide-21-aldehyde-13C3 is synthesized from desonide through specific chemical modifications. The original compound, desonide, is derived from prednisolone, a well-known corticosteroid.
Classification: This compound falls under the category of corticosteroids, specifically as a synthetic derivative with potential applications in dermatological treatments.
The synthesis of Desonide-21-aldehyde-13C3 involves several key steps:
These steps are critical for ensuring high yield and purity of the final product, with reported yields exceeding 96% under optimized conditions .
The molecular formula for Desonide-21-aldehyde-13C3 is , indicating the presence of three carbon-13 isotopes. The molecular weight is approximately 419.49 g/mol.
The structure features:
Desonide-21-aldehyde-13C3 can participate in various chemical reactions typical for aldehydes and steroids:
These reactions are essential for modifying the compound further to explore its pharmacological properties .
Desonide acts primarily through its anti-inflammatory properties by binding to glucocorticoid receptors in target tissues. Upon binding, it modulates gene expression involved in inflammatory responses:
This mechanism underlies its therapeutic effects in treating skin disorders .
Desonide-21-aldehyde-13C3 exhibits several notable physical and chemical properties:
These properties are crucial for formulation into topical preparations .
Desonide-21-aldehyde-13C3 has potential applications in various scientific fields:
Through continued research and development, Desonide-21-aldehyde-13C3 could enhance our understanding of corticosteroid pharmacology and improve treatment options for patients suffering from dermatological conditions.
Isotopically labeled corticosteroids like Desonide-21-aldehyde-13C3 are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) research. The ¹³C3-labeling confers physicochemical properties nearly identical to the unlabeled molecule while providing a distinct mass signature for detection. Desonide itself is a non-fluorinated glucocorticoid receptor agonist with anti-inflammatory properties, used clinically for conditions like atopic dermatitis [2] [9]. Its aldehyde derivative, Desonide-21-aldehyde, is a key synthetic intermediate and potential metabolite in corticosteroid biosynthesis pathways [3] [4]. The introduction of isotopic labels at the 21-aldehyde position and adjacent methyl groups allows researchers to track the compound’s metabolic fate without perturbing its biological activity. This is particularly valuable for studying enzymatic oxidation pathways involving corticosteroid aldehydes, which may influence drug efficacy and toxicity profiles [5]. The isotopic labeling preserves the stereochemical integrity of the molecule, including its characteristic 6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS configuration, ensuring accurate biomolecular interactions [4] [8].
The strategic incorporation of ¹³C atoms in Desonide-21-aldehyde-13C3 enables precise analytical applications across drug development stages:
Table 2: Comparative Molecular Properties of Desonide Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|
Desonide-21-aldehyde-13C3 | ¹³C₃C₂₁H₃₀O₆ | 417.47 | Mass spectrometry internal standard |
Unlabeled Desonide-21-aldehyde | C₂₄H₃₀O₆ | 414.49 | Synthetic intermediate; impurity marker |
Desonide (parent drug) | C₂₄H₃₂O₆ | 416.51 | Anti-inflammatory agent |
Desonide-13C3 (parent labeled) | C₂₁¹³C₃H₃₂O₆ | 419.49 | Metabolic studies |
Synthesis of Desonide-21-aldehyde-13C3 involves multistep organic reactions using ¹³C-enriched precursors (e.g., ¹³CH₃I) to introduce labels at the C21 and dimethyl ketal positions. Advanced purification techniques (e.g., preparative HPLC) achieve isotopic purity ≥99%, minimizing isobaric interference. Current research explores its utility in imaging mass spectrometry for spatial mapping of corticosteroid distribution in skin tissue, leveraging the ¹³C3 signature to suppress background noise [1] [7].
Table 3: Key Isotopically Labeled Corticosteroids in Pharmaceutical Analysis
Compound Name | Isotope Position | Primary Research Application |
---|---|---|
Desonide-21-aldehyde-13C3 | 21-aldehyde; 16,17-dimethyl | Metabolic stability profiling |
Desonide-13C3 | Multiple positions | Receptor binding assays |
Budesonide-d8 | Deuterated methyl groups | Inhalation pharmacokinetics |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0